5-Amino-2-fluorophenol hydrochloride

Description

BenchChem offers high-quality 5-Amino-2-fluorophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-fluorophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

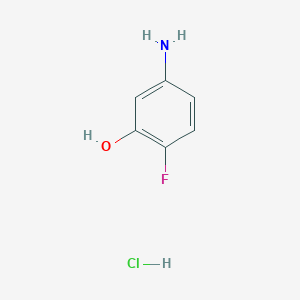

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-2-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,9H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDSGVSKDZKNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-fluorophenol Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a well-established and powerful strategy in modern drug discovery.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Fluorinated phenols, in particular, are valuable precursors in the synthesis of a wide range of pharmaceuticals, from kinase inhibitors to central nervous system agents.[4] 5-Amino-2-fluorophenol hydrochloride serves as a critical building block, offering a versatile platform for the introduction of a fluorinated phenol moiety into complex drug candidates. This guide provides an in-depth look at its chemical identity, a robust synthetic protocol, and a validated analytical method for its characterization, designed to support researchers in leveraging this important intermediate.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical intermediate's structure and properties is fundamental to its effective application in multi-step syntheses.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-Amino-2-fluorophenol hydrochloride . It is the hydrochloride salt of the parent compound, 5-Amino-2-fluorophenol.

The chemical structure consists of a benzene ring substituted with a hydroxyl group (-OH), a fluorine atom (-F), and an amino group (-NH2), with the amino group protonated by hydrochloric acid to form the ammonium chloride salt.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of 5-Amino-2-fluorophenol and its hydrochloride salt, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 2490375-61-4 (Hydrochloride) 100367-48-4 (Free Base) | [5] |

| Molecular Formula | C₆H₇ClFNO | |

| Molecular Weight | 163.58 g/mol | |

| Appearance | White to off-white or light brown solid | [6] |

| Purity | Typically ≥95% | |

| Solubility | Moderately soluble in water and alcohols | [7] |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere (2-8°C recommended) | |

| InChI Key (Free Base) | XQYICHLOAMMXKE-UHFFFAOYSA-N |

Part 2: Synthesis and Manufacturing

The synthesis of 5-Amino-2-fluorophenol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The described methodology is based on established chemical transformations for analogous compounds.

Synthetic Pathway Overview

The most common and industrially scalable route to 5-Amino-2-fluorophenol involves a two-step process starting from 2,4-difluoronitrobenzene:

-

Step 1: Nucleophilic Aromatic Substitution to produce the precursor, 5-fluoro-2-nitrophenol.[8][9]

-

Step 2: Catalytic Hydrogenation to reduce the nitro group to an amine.

-

Step 3: Salt Formation with hydrochloric acid to yield the final product.

Detailed Experimental Protocol: Synthesis

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 5-Amino-2-fluorophenol hydrochloride.

Step 1: Synthesis of 5-Fluoro-2-nitrophenol

This step is based on the diazotization of 5-fluoro-2-nitroaniline, which is synthesized from 2,4-difluoronitrobenzene.[8][9]

-

Preparation of 5-Fluoro-2-nitroaniline: In a well-ventilated fume hood, 2,4-difluoronitrobenzene is reacted with aqueous ammonia under controlled temperature to selectively replace the fluorine atom at the 4-position.[8] The product, 5-fluoro-2-nitroaniline, is then isolated by filtration.

-

Diazotization: The synthesized 5-fluoro-2-nitroaniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5°C in an ice bath.

-

Hydrolysis: A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is slowly heated to convert the diazonium salt to 5-fluoro-2-nitrophenol.[9]

-

Isolation: The resulting 5-fluoro-2-nitrophenol can be isolated by extraction into an organic solvent, followed by removal of the solvent under reduced pressure.

Step 2: Catalytic Hydrogenation to 5-Amino-2-fluorophenol

-

Reaction Setup: The 5-fluoro-2-nitrophenol from the previous step is dissolved in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas. The reaction is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group.

-

Work-up: The catalyst is removed by filtration through a pad of celite, and the filtrate containing the 5-Amino-2-fluorophenol is concentrated under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

Acidification: The crude 5-Amino-2-fluorophenol is redissolved in a minimal amount of a suitable solvent like methanol or isopropanol.[10]

-

Precipitation: Concentrated hydrochloric acid is added dropwise with stirring. The hydrochloride salt, being less soluble, will precipitate out of the solution.[10][11]

-

Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure 5-Amino-2-fluorophenol hydrochloride.

Part 3: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

HPLC Method for Purity Assessment

This section outlines a validated reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of 5-Amino-2-fluorophenol hydrochloride. The principles are adapted from established methods for analyzing aminophenols and other aromatic amines.[12][13][14]

Principle: The method utilizes a C18 stationary phase to separate the polar analyte from non-polar impurities. An acidic mobile phase ensures the protonation of the amino group, leading to good peak shape and retention. Detection is achieved using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.[12]

Detailed Experimental Protocol: HPLC Analysis

1. Equipment and Reagents:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (HPLC grade)

-

5-Amino-2-fluorophenol hydrochloride reference standard

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure analyte protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Maintains consistent retention times. |

| Detection | UV at 275 nm | Wavelength of significant absorbance for aminophenols.[12] |

| Injection Vol. | 10 µL | Standard injection volume. |

3. Sample and Standard Preparation:

-

Standard Solution: Accurately weigh and dissolve the 5-Amino-2-fluorophenol hydrochloride reference standard in the mobile phase (at the initial gradient composition) to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

5-Amino-2-fluorophenol hydrochloride is a valuable and versatile intermediate for the synthesis of complex, fluorinated molecules in the pharmaceutical industry. A thorough understanding of its chemical properties, a robust synthetic strategy, and a reliable analytical method for quality control are paramount for its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals in their work with this important compound. The strategic use of such fluorinated building blocks will continue to be a cornerstone of innovation in medicinal chemistry, leading to the development of safer and more effective medicines.

References

-

University of California, Irvine. Experiment 2: Acetanilide from Aniline and Acetaminophen from p-Aminophenol. [Link]

-

Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][1]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link][2]

-

Google Patents. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol. [11]

-

Vitale, P., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8232. [Link][3]

-

Rendic, S. & Di Carlo, F. J. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7033-7086. [Link][4]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

Patsnap. The preparation method of 5-fluoro-2-nitrophenol. [Link][8]

-

PubChem. 5-Amino-2-chloro-4-fluorophenol. [Link]

-

Photo.net. From p-Aminophenol to p-Aminophenol Hydrochloride. [Link]

- Google Patents. US3177256A - Method of preparing para-aminophenol.

-

SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link][12]

-

Google Patents. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol. [9]

-

V & V Pharma Industries. 5-Amino-2-Chlorophenol Manufacturer, Supplier, and Exporter in India. [Link]

-

Spasić, M., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Macedonian Journal of Chemistry and Chemical Engineering, 37(1), 53-60. [Link][13]

-

SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. [Link][14]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. CAS:2174000-39-4, 3-Amino-2,6-difluorophenol hydrochloride-毕得医药 [bidepharm.com]

- 6. 2-Amino-5-fluorophenol | 53981-24-1 | TCI AMERICA [tcichemicals.com]

- 7. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 8. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]

- 10. 2-AMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]

- 12. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]

5-Amino-2-fluorophenol hydrochloride CAS number and supplier availability

Strategic Sourcing, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary

5-Amino-2-fluorophenol hydrochloride (CAS: 2490375-61-4 ) is a high-value fluorinated aromatic building block used extensively in the synthesis of bioactive heterocycles, particularly benzoxazoles and benzothiazoles. Its unique substitution pattern—featuring a nucleophilic amino group meta to a hydroxyl group, with a fluorine atom providing metabolic stability and electronic modulation—makes it a critical scaffold for kinase inhibitors and CNS-active agents.

This guide provides a definitive technical analysis of the compound's identity, validated synthesis pathways, supplier landscape, and handling protocols. It is designed to function as a self-contained resource for decision-making in drug development workflows.

Part 2: Chemical Identity & Technical Specifications[1][2][3]

Precise identification is paramount to avoid isomeric confusion, particularly with the 3-amino-4-fluoro or 2-amino-5-fluoro isomers.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | 5-Amino-2-fluorophenol hydrochloride |

| Synonyms | 3-Hydroxy-4-fluoroaniline HCl; 4-Fluoro-3-hydroxyaniline hydrochloride |

| CAS Number (Salt) | 2490375-61-4 |

| CAS Number (Free Base) | 100367-48-4 |

| Molecular Formula | C₆H₆FNO[1] · HCl |

| Molecular Weight | 163.58 g/mol (Salt); 127.12 g/mol (Base) |

| Appearance | Off-white to grey/brown hygroscopic solid |

| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in DCM |

| SMILES | OC1=C(F)C=CC(N)=C1.Cl |

| InChI Key | UBUGVODFBFEHLK-UHFFFAOYSA-N (Salt) |

Part 3: Synthesis & Manufacturing Methodologies

The industrial production of 5-Amino-2-fluorophenol hydrochloride typically follows one of two validated routes. The choice of route impacts impurity profiles, particularly the presence of regioisomers.

Route A: The Anisole Demethylation Pathway (High Purity)

This route is preferred for pharmaceutical grades as it avoids difficult separation of nitrophenol isomers.

-

Starting Material: 4-Fluoro-3-nitroanisole.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding 4-Fluoro-3-methoxyaniline .

-

Demethylation: Treatment with Boron Tribromide (BBr₃) or concentrated HBr cleaves the methyl ether to reveal the phenol.

-

Salt Formation: The free base is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

Route B: The Nitro-Phenol Reduction Pathway (Cost-Effective)

-

Starting Material: 2,4-Difluoronitrobenzene.[2]

-

Hydrolysis: Selective nucleophilic aromatic substitution with hydroxide. Note: This step often yields a mixture of 2-fluoro-5-nitrophenol (target precursor) and 5-fluoro-2-nitrophenol, requiring rigorous chromatographic separation.

-

Reduction: The purified 2-fluoro-5-nitrophenol is reduced to the target amine.

Visualization: Synthesis Workflow

The following diagram illustrates the preferred Anisole Demethylation Pathway for high-fidelity synthesis.

Caption: Step-by-step synthesis via the Anisole Demethylation route, ensuring regioisomeric purity.

Part 4: Applications in Drug Discovery

5-Amino-2-fluorophenol is a "privileged structure" in medicinal chemistry, serving as a scaffold for:

-

Benzoxazole Synthesis: Cyclization with phosgene or carbonyldiimidazole (CDI) yields 6-fluoro-2-benzoxazolinone, a core motif in muscle relaxants (e.g., Chlorzoxazone analogs) and antipsychotics.

-

Kinase Inhibitors: The fluorine atom at the C2 position modulates the pKa of the phenol and improves metabolic stability against Phase II conjugation (glucuronidation), extending the half-life of the drug candidate.

-

Bioisosteres: It serves as a bioisostere for 3-aminophenol, where the fluorine atom blocks metabolically labile sites without significantly altering steric bulk.

Part 5: Supplier Availability & Sourcing Strategy

Sourcing this compound requires diligence due to the prevalence of the free base vs. the salt. The hydrochloride salt is less common in catalog stock but offers superior stability.

Market Analysis:

-

Primary Stockists: Companies like BLD Pharm and Enamine are the most reliable sources for the specific hydrochloride salt (CAS 2490375-61-4).

-

Resellers: Major catalogs (Sigma-Aldrich, Fisher) often list the product but fulfill via third-party partners, potentially increasing lead time.

-

Custom Synthesis: For scales >100g, custom synthesis from the free base (CAS 100367-48-4) is often more cost-effective.

Table 2: Supplier Tiering

| Supplier Tier | Representative Companies | Availability | Recommended For |

| Tier 1 (Stockists) | BLD Pharm, Enamine | In Stock (g to kg) | Rapid prototyping, HTS |

| Tier 2 (Aggregators) | Sigma-Aldrich, Fisher Scientific | Lead Time (1-2 wks) | Consolidated procurement |

| Tier 3 (Custom) | WuXi AppTec, Pharmablock | Made to Order | GMP scale-up, Bulk |

Visualization: Sourcing Decision Matrix

Caption: Decision logic for sourcing based on scale and form availability.

Part 6: Handling, Stability, and Safety

Storage Protocols:

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Temperature: Long-term storage at -20°C is recommended to prevent oxidation (browning) of the amino group.

-

Stability: The salt form is significantly more resistant to oxidation than the free base.

Safety Profile (GHS Classifications):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid dust inhalation.

References

-

Sigma-Aldrich. Product Detail: 5-Amino-2-fluorophenol hydrochloride. Retrieved from

-

BLD Pharm. Product Specifications: 5-Amino-2-fluorophenol hydrochloride (CAS 2490375-61-4).[3][4][5] Retrieved from

-

National Institutes of Health (NIH). Applications of fluorine-containing amino acids for drug design. Eur J Med Chem. 2020. Retrieved from

-

ChemicalBook. 5-Amino-2-fluorophenol Properties and Suppliers. Retrieved from

Sources

- 1. 2-AMINO-5-FLUOROPHENOL | 53981-24-1 [chemicalbook.com]

- 2. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. 22510-10-7|4-Fluoro-3-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]

- 4. 120103-19-7|4-Amino-2,5-difluorophenol|BLD Pharm [bldpharm.com]

- 5. 2-amino-5-chlorothiazole hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

Solubility profile of 5-Amino-2-fluorophenol hydrochloride in organic solvents

[1][2]

Executive Summary

5-Amino-2-fluorophenol hydrochloride (CAS: 2490375-61-4 [Free base analog: 100367-48-4]) is a critical fluorinated building block, often utilized in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its dual functionality—possessing both a phenolic hydroxyl and an aniline amine—combined with the hydrochloride salt form, creates a complex solubility landscape.

This guide provides a comprehensive framework for determining the solubility profile of this compound. Unlike simple lipophilic drugs, the hydrochloride salt exhibits high lattice energy and specific solvation requirements. This document details the predicted solubility behavior based on structure-activity relationships (SAR), provides a validated protocol for thermodynamic solubility determination, and outlines the mechanistic drivers governing its dissolution.

Physicochemical Identity & Structural Logic[1][2]

To predict solubility, one must understand the competition between the crystal lattice energy (holding the solid together) and the solvation energy (solvent-solute interaction).

-

Compound: 5-Amino-2-fluorophenol hydrochloride[1]

-

Molecular Formula:

-

Key Structural Features:

-

Fluorine (C-2): Increases lipophilicity relative to the non-fluorinated parent but also introduces an electron-withdrawing inductive effect (

), increasing the acidity of the phenol.[1] -

Amine Hydrochloride (C-5): The protonated amine (

) dominates the solubility profile, rendering the molecule highly polar and dependent on hydrogen bond capability and dielectric constant of the solvent.[1] -

Phenolic -OH: Acts as both a hydrogen bond donor and acceptor.[1]

-

The "Salt Effect" on Solubility

As a hydrochloride salt, this compound behaves differently than its free base. The free base (5-amino-2-fluorophenol) would have moderate solubility in organic solvents like ethyl acetate or dichloromethane.[1] However, the HCl salt is an ionic species. It requires high-dielectric solvents (water, DMSO, Methanol) to overcome the coulombic forces of the crystal lattice.

Qualitative Solubility Profile

While empirical batch-to-batch determination is required for precise values, the following profile represents the standard physicochemical behavior for fluorinated aminophenol salts.

Table 1: Predicted Solubility Landscape

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic (High Dielectric) | Water, Methanol | High (>50 mg/mL) | Strong ion-dipole interactions stabilize the dissociated |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | High dipole moment effectively solvates the cation; excellent for stock solutions. |

| Lower Alcohols | Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Solubility decreases as the alkyl chain length increases (decreasing dielectric constant). |

| Polar Aprotic (Low Dielectric) | Acetone, Acetonitrile | Low to Moderate | Limited ability to dissociate the tight ion pair of the salt. |

| Esters & Ethers | Ethyl Acetate, THF, MTBE | Very Low (<1 mg/mL) | Insufficient polarity to overcome lattice energy; likely to cause oiling out or precipitation. |

| Non-Polar / Chlorinated | DCM, Toluene, Hexane | Insoluble | Lack of H-bonding and low dielectric constant make these incompatible with the salt form. |

Critical Application Note: If using this compound for a reaction in non-polar solvents (e.g., DCM), you must perform a "Free Basing" step first (wash with

) to convert the HCl salt back to the neutral amine, which will then dissolve in the organic layer.

Validated Experimental Protocols

Do not rely on visual estimation. For drug development, Thermodynamic Solubility (equilibrium solubility) is the gold standard, distinct from Kinetic Solubility (used in HTS).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Aligned with USP <1236> and FDA biowaiver guidelines.[1]

Objective: Determine the saturation concentration at equilibrium.

Materials

-

Target Solvents (HPLC Grade)

-

0.45 µm PTFE Syringe Filters (Compatible with organics) or PVDF (for aqueous)

-

HPLC-UV or UPLC-PDA system[1]

Step-by-Step Workflow

-

Supersaturation: Weigh approximately 10–20 mg of the compound into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Checkpoint: If the solid dissolves immediately, add more solid until a visible suspension (excess solid) remains. This ensures saturation.

-

-

Equilibration: Cap the vial tightly. Place on an orbital shaker or magnetic stir plate (200 rpm) at controlled temperature (usually

) for 24 to 48 hours .-

Why 24h? Salts can undergo "solution-mediated phase transformation" (e.g., converting to a hydrate or solvate). Short durations miss this.

-

-

Phase Separation:

-

Centrifuge the vials at 10,000 rpm for 10 minutes.

-

Carefully aspirate the supernatant.

-

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove micro-crystals.

-

Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent drug loss due to filter adsorption.

-

-

Quantification: Dilute the filtrate (e.g., 1:100) with mobile phase and analyze via HPLC. Calculate concentration against a standard curve.

Protocol B: Visual Solubility (Quick Screen)

Use this for rapid solvent selection during process development.

-

Place 10 mg of solid in a vial.

-

Add solvent in aliquots: 100 µL, then 400 µL, then 500 µL (Total 1 mL).

-

Vortex for 1 minute after each addition.

-

Result:

-

Dissolves in 100 µL = >100 mg/mL (Highly Soluble)

-

Dissolves in 1 mL = 10 mg/mL (Moderately Soluble)

-

Solid remains = <10 mg/mL (Poorly Soluble)

-

Visualization of Workflows

Diagram 1: Solubility Determination Decision Tree

This logic flow ensures the correct method is chosen based on the development stage.

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on development needs.

Diagram 2: Solvation Mechanism of the Hydrochloride Salt

Understanding why the salt dissolves helps in troubleshooting precipitation issues.

Caption: Mechanistic pathway showing how solvent dielectric constant dictates the dissociation of the HCl salt lattice.

Expert Commentary & Troubleshooting

The "Common Ion Effect" Trap

When measuring solubility in buffers (e.g., for biological assays), be aware of the Common Ion Effect . If you dissolve this hydrochloride salt into a buffer that already contains high chloride (e.g., Saline/PBS with 150 mM NaCl), the solubility will decrease significantly compared to pure water.

-

Correction: Always report the exact composition of the buffer used.

HPLC Method Development Tips

Because the compound is a polar amine:

-

Column: Use a C18 column with base-deactivation or a Polar-Embedded group (e.g., Waters XSelect HSS T3) to prevent peak tailing.[1]

-

Mobile Phase: You must use an acidic modifier (0.1% Formic Acid or TFA) to keep the amine protonated and improve peak shape.

-

Wavelength: Fluorinated phenols typically absorb well at 254 nm or 280 nm.

References

-

United States Pharmacopeia (USP). <1236> Solubility Measurements. USP-NF.[1] (The regulatory standard for thermodynamic solubility protocols).

-

Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018.[1] Link

-

Avdeef, A. (2012).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and solubility profiling).

-

FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.Link

-

PubChem. Compound Summary for 5-Amino-2-fluorophenol. National Library of Medicine. Link (Used for structural verification and free-base properties).[1]

Whitepaper: Unlocking the Therapeutic Potential of 5-Amino-2-fluorophenol Hydrochloride Derivatives

A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorinated Phenolic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of rational drug design.[1][2][3] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[2][3][4]

Aminophenol derivatives, for their part, represent a versatile and highly significant class of compounds in drug discovery, serving as a valuable scaffold for synthesizing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The aminophenol moiety is crucial for the activity of potent anticancer agents like fenretinide, with studies showing that derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation.[5][6]

This guide focuses on the intersection of these two powerful concepts: the therapeutic potential of derivatives based on the 5-Amino-2-fluorophenol hydrochloride core. This scaffold offers a unique starting point for creating novel therapeutics, combining the proven biological relevance of aminophenols with the strategic advantages of fluorination. As a Senior Application Scientist, this document serves to provide both the foundational logic and the practical, field-proven methodologies for synthesizing, evaluating, and optimizing these promising compounds.

Part 1: Synthesis of 5-Amino-2-fluorophenol Derivatives: A Modular Approach

The primary amino group and the phenolic hydroxyl group of the 5-Amino-2-fluorophenol core are ideal handles for chemical modification, allowing for the creation of a diverse library of derivatives. The general approach involves functionalizing the amino group, most commonly through acylation, to introduce a variety of side chains.

Core Synthetic Strategy: N-Acylation

The most direct method for creating derivatives is the N-acylation of the primary amine. This reaction couples the aminophenol core with carboxylic acids, acyl chlorides, or anhydrides to form an amide linkage. This approach is foundational to creating libraries of compounds with varying physicochemical properties.

General Protocol 1: Synthesis of N-(4-fluoro-3-hydroxyphenyl)acetamide Derivatives

This protocol details a representative synthesis of an amide derivative.

Rationale: This procedure creates an amide bond, a stable and common linkage in pharmaceuticals. The choice of the acylating agent (R-COCl) is critical as the 'R' group will ultimately define the derivative's unique properties. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

Materials:

-

5-Amino-2-fluorophenol hydrochloride

-

Acyl chloride (e.g., Acetyl chloride, Dodecanoyl chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Dissolution: Dissolve 5-Amino-2-fluorophenol hydrochloride (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (2.2 mmol) to the solution to free the amine and neutralize future acid by-products.

-

Acylation: Slowly add the desired acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0°C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with water (5 mL).

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to yield the final N-acyl derivative.[7]

-

Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

This modular approach allows for the synthesis of a wide range of derivatives by simply varying the acyl chloride used. For instance, using long-chain acyl chlorides can increase lipophilicity, which may enhance cell membrane permeability.[7]

Diagram: Synthetic Workflow for Derivative Library Generation

Caption: Workflow for synthesizing a library of 5-Amino-2-fluorophenol derivatives.

Part 2: Proposed Mechanisms of Action & Therapeutic Targets

While direct studies on 5-Amino-2-fluorophenol derivatives are nascent, the extensive research on related aminophenol structures provides a strong basis for hypothesizing their mechanisms of action, particularly in oncology.

Primary Hypothesis: Induction of Apoptosis via Kinase Pathway Modulation

A significant body of evidence suggests that aminophenol derivatives exert their anticancer effects by inducing apoptosis.[5][6] One of the key mechanisms is the modulation of signaling cascades controlled by Mitogen-Activated Protein Kinases (MAPKs). The p38 MAPK pathway, in particular, is a crucial regulator of cellular responses to stress and is often implicated in apoptosis.

Novel aminophenol-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by directly targeting p38 MAPK.[8] Molecular docking and dynamic simulations confirmed that these compounds form stable interactions with key amino acid residues in the active site of the kinase.[8] It is highly probable that 5-Amino-2-fluorophenol derivatives, with appropriate side chains, could adopt conformations that allow for similar interactions. The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and by increasing the metabolic stability of the compound, prolonging its engagement with the target.[2]

Diagram: Hypothesized p38 MAPK Signaling Pathway Inhibition

Caption: Proposed inhibition of the p38 MAPK pathway by a derivative.

Part 3: Experimental Validation & Drug Development Workflow

A systematic, multi-stage approach is required to validate the therapeutic potential of newly synthesized derivatives. This workflow progresses from broad initial screenings to more focused in vivo studies.

Stage 1: In Vitro Screening

The initial step is to screen the library of derivatives for biological activity using high-throughput cell-based assays.

Protocol 2: Cell Viability MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It provides a robust and quantitative measure of a compound's ability to inhibit cell growth or induce cell death. This is a crucial first-pass filter to identify active compounds (hits).

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer, DU-145 for prostate cancer)[5]

-

Synthesized derivatives dissolved in DMSO

-

DMEM/RPMI-1640 medium with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative Analysis of Derivatives

The IC₅₀ values obtained from the MTT assay should be tabulated to compare the potency of the different derivatives.

| Compound ID | R-Group on Amide | IC₅₀ on MDA-MB-231 (µM)[8] | IC₅₀ on DU-145 (µM)[5] |

| DERIV-01 | Methyl | > 100 | > 100 |

| DERIV-02 | Phenyl | 45.2 | 52.8 |

| DERIV-03 | 4-Chlorophenyl | 21.7 | 28.4 |

| DERIV-04 | Dodecyl | 16.8 | 19.3 |

This is example data. Actual results will vary.

This table allows for the rapid identification of structure-activity relationships (SAR). For example, the hypothetical data above suggests that increasing the lipophilicity and adding electron-withdrawing groups on a phenyl ring enhances anticancer activity.[6][7]

Stage 2: In Vivo Evaluation

Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy and safety in a whole-organism context.[9]

Protocol 3: Xenograft Mouse Model for Anticancer Efficacy

Rationale: This model assesses the ability of a lead compound to inhibit tumor growth in a living animal, providing a critical bridge to human clinical trials.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human cancer cells (e.g., MDA-MB-231)

-

Lead compound formulated for injection (e.g., in a solution of DMSO, PEG300, and saline)

-

Calipers for tumor measurement

Step-by-Step Procedure:

-

Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer the lead compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: Compare the tumor growth inhibition between the treated and control groups. Perform histological analysis of the tumors and major organs to assess efficacy and toxicity.

Diagram: Preclinical Drug Development Workflow

Caption: A standard preclinical workflow for evaluating novel therapeutic agents.[10]

Conclusion and Future Perspectives

The 5-Amino-2-fluorophenol hydrochloride scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. The combination of the biologically active aminophenol core with the strategic placement of a fluorine atom provides a strong foundation for creating derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds.

Future work should focus on expanding the derivative library to explore a wider chemical space and to further refine structure-activity relationships. Elucidating the precise molecular targets and downstream signaling effects will be critical for optimizing lead compounds and for the eventual design of clinical trials.[11][12] The systematic application of the principles and protocols described herein will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.

References

- Novel aminophenol derivatives for drug discovery. (n.d.). BenchChem.

- Application Notes & Protocols for Therapeutic Agent Development. (n.d.). BenchChem.

- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). National Center for Biotechnology Information.

- Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (2023). PubMed.

- Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). PubMed.

- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.

- The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Phase 1 Clinical Trials of Small Molecules: Evolution and State of the Art. (2021). Bentham Science.

- Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. (n.d.). BenchChem.

- Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures.

- Designing First-In-Human Trials for Small Molecules and Biologics. (2021). YouTube.

- The role of fluorine in medicinal chemistry. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. seed.nih.gov [seed.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. youtube.com [youtube.com]

Literature review on 5-Amino-2-fluorophenol hydrochloride as a pharmaceutical intermediate

An In-depth Technical Guide to 5-Amino-2-fluorophenol Hydrochloride: A Core Pharmaceutical Intermediate

Executive Summary

5-Amino-2-fluorophenol hydrochloride is a highly functionalized aromatic compound of significant interest in the pharmaceutical and chemical industries. Its unique molecular architecture, featuring an amino group, a hydroxyl group, and a fluorine atom, makes it a versatile and valuable building block for the synthesis of complex molecular targets. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 5-Amino-2-fluorophenol hydrochloride, detailing its physicochemical properties, a robust synthetic protocol, its reactivity and applications in drug development, and essential safety and handling procedures.

Introduction: The Strategic Importance of Fluorinated Intermediates

In modern drug discovery, the deliberate introduction of fluorine into lead compounds is a cornerstone of molecular design.[1] The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] 5-Amino-2-fluorophenol hydrochloride serves as a critical precursor that introduces a fluorinated aminophenol scaffold, which is present in a variety of biologically active compounds.[3][4] The three functional groups—amine, phenol, and fluorine—offer distinct points for chemical modification, allowing for the construction of diverse and complex molecular libraries for drug screening and development. This guide serves as a resource for researchers and drug development professionals, providing the technical insights necessary to effectively utilize this important intermediate.

Physicochemical Properties and Characterization

5-Amino-2-fluorophenol hydrochloride is typically a solid at room temperature. Its identity and purity are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Table 1: Physicochemical Properties of 5-Amino-2-fluorophenol

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 5-Amino-2-fluorophenol hydrochloride | N/A |

| Synonyms | 3-Amino-6-fluorophenol hydrochloride | N/A |

| CAS Number | 100367-48-4 (for free base) | [5] |

| Molecular Formula | C₆H₇ClFNO | |

| Molecular Weight | 163.58 g/mol | Calculated |

| Appearance | Solid |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | |

Synthesis of 5-Amino-2-fluorophenol Hydrochloride

The most common and efficient industrial route to 5-Amino-2-fluorophenol is through the catalytic reduction of its nitro precursor, 2-fluoro-5-nitrophenol.[6] This transformation is highly selective and typically proceeds with high yield. The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.

Logical Workflow for Synthesis

The synthesis is a two-step process beginning with the readily available 2-fluoro-5-nitrophenol. The critical step is the selective reduction of the nitro group without affecting the fluorine or hydroxyl substituents. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and the clean nature of the work-up.

Caption: Synthetic workflow for 5-Amino-2-fluorophenol hydrochloride.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 2-fluoro-5-nitrophenol followed by conversion to the hydrochloride salt.

Materials:

-

10% Palladium on Carbon (Pd/C) (0.01-0.02 equiv)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Hydrochloric acid solution in isopropanol (2 M)

-

Diethyl ether

-

Nitrogen or Argon gas

-

Standard hydrogenation glassware (e.g., Parr shaker or H-Cube) or a round-bottom flask with a balloon

Step 1: Reduction of 2-Fluoro-5-nitrophenol

-

In a suitable reaction vessel, dissolve 2-fluoro-5-nitrophenol (1.0 equiv) in anhydrous ethanol.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield crude 5-Amino-2-fluorophenol as a solid.

Step 2: Formation of the Hydrochloride Salt

-

Redissolve the crude 5-Amino-2-fluorophenol in a minimal amount of anhydrous ethanol or isopropanol.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of hydrochloric acid in isopropanol (1.1 equiv) dropwise with stirring.

-

A precipitate will typically form immediately.

-

Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

If precipitation is slow, add an anti-solvent like diethyl ether to facilitate the process.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain 5-Amino-2-fluorophenol hydrochloride.

Applications in Pharmaceutical Synthesis

The true value of 5-Amino-2-fluorophenol lies in its trifunctional nature, which allows for sequential and site-selective reactions. The amino group is a potent nucleophile and a handle for amide bond formation, diazotization, or reductive amination. The hydroxyl group can be alkylated to form ethers or acylated to form esters. The relative positions of the amino and hydroxyl groups (ortho) also make this molecule an ideal precursor for synthesizing heterocyclic ring systems, such as benzoxazoles, which are common scaffolds in medicinal chemistry.

Representative Application: Synthesis of a Benzoxazole Scaffold

Benzoxazoles are privileged structures in drug discovery, exhibiting a wide range of biological activities. 5-Amino-2-fluorophenol is an excellent starting material for creating fluorinated benzoxazole derivatives. The general reaction involves the condensation of the o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.

Caption: Pathway for synthesizing a 6-fluorobenzoxazole from 5-Amino-2-fluorophenol.

This pathway demonstrates how the intermediate is used to build more complex heterocyclic systems. The fluorine atom at the 6-position of the resulting benzoxazole can then be used to modulate the electronic properties and metabolic stability of the final drug candidate.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 5-Amino-2-fluorophenol hydrochloride is crucial. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statements | H302H315H319H335 | Harmful if swallowed.Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation. |

| Precautionary Statements | P261P280P301+P312P305+P351+P338 | Avoid breathing dust.Wear protective gloves/eye protection.IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.

-

For long-term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) and protected from light.

Conclusion

5-Amino-2-fluorophenol hydrochloride is more than a simple chemical; it is an enabling tool for modern pharmaceutical development. Its strategic combination of reactive functional groups with the advantageous properties of fluorine makes it a high-value intermediate. A thorough understanding of its synthesis, reactivity, and handling allows researchers to leverage its potential to construct novel and effective therapeutic agents, underscoring the pivotal role of such building blocks in the journey from laboratory synthesis to life-saving medicines.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. ontosight.ai [ontosight.ai]

- 3. 2-Amino-5-Fluorophenol (53981-24-1) at Nordmann - nordmann.global [nordmann.global]

- 4. chemimpex.com [chemimpex.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-Fluoro-5-nitrophenol | C6H4FNO3 | CID 23498100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-fluoro-5-nitrophenol (C6H4FNO3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Molecular Weight and Formula Analysis of 5-Amino-2-fluorophenol Hydrochloride

Executive Summary

5-Amino-2-fluorophenol hydrochloride is a substituted aromatic amine of significant interest in the pharmaceutical and chemical synthesis sectors, often serving as a critical building block for more complex molecules. The unambiguous confirmation of its molecular weight and elemental formula is a foundational requirement for its use in research and development, ensuring purity, identity, and consistency in subsequent applications. This technical guide provides a robust, multi-faceted approach to the analytical characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, integrating theoretical calculations with field-proven experimental protocols. This document details the use of high-resolution mass spectrometry (HRMS) for precise mass determination and elemental analysis (EA) for orthogonal confirmation of the empirical formula, presenting a self-validating system for researchers, scientists, and drug development professionals.

Theoretical Molecular Profile of 5-Amino-2-fluorophenol Hydrochloride

Before any experimental verification, a thorough theoretical analysis is essential. This establishes the benchmark values against which all empirical data will be compared. The subject of our analysis is the hydrochloride salt of 5-Amino-2-fluorophenol.

The structure consists of a fluorophenol backbone with an amino group at the 5-position. The hydrochloride salt is formed by the protonation of the basic amino group.

-

Free Base: 5-Amino-2-fluorophenol

-

Hydrochloride Salt Formula: C₆H₆FNO · HCl, which is represented as C₆H₇ClFNO for calculation purposes.

Calculation of Theoretical Molecular Weight

The molecular weight is the sum of the atomic masses of all atoms in the molecule.[3] Using the most common isotopes, the calculation is as follows:

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | Monoisotopic Mass: | 163.0153 | ||

| Total | Average Mass: | 163.579 |

For high-resolution mass spectrometry, the monoisotopic mass (163.0153 Da) is the critical value, calculated using the masses of the most abundant isotopes (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ¹⁹F). For gravimetric and stoichiometric calculations, the average molecular weight (163.58 g/mol ) is used.

Calculation of Theoretical Elemental Composition

Based on the average molecular weight, the theoretical mass percentage of each element is calculated. This is the cornerstone for validation by elemental analysis.

| Element | Total Atomic Weight | Molecular Weight | Mass Percentage (%) |

| Carbon | 72.066 | 163.579 | 44.05% |

| Hydrogen | 7.056 | 163.579 | 4.31% |

| Chlorine | 35.453 | 163.579 | 21.67% |

| Fluorine | 18.998 | 163.579 | 11.61% |

| Nitrogen | 14.007 | 163.579 | 8.56% |

| Oxygen | 15.999 | 163.579 | 9.78% |

| Total | 163.579 | 163.579 | 100.00% |

Experimental Verification of Molecular Weight and Formula

A multi-pronged experimental approach is necessary to confirm the theoretical data. We leverage orthogonal techniques—mass spectrometry and elemental analysis—to build a high-confidence profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of small molecules.[3][4] We select High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, because its ability to measure mass to four or more decimal places is crucial. This level of precision allows us to not only confirm the molecular weight but also to propose a molecular formula with high confidence, as very few elemental combinations will match such an exact mass. Electrospray ionization (ESI) is the chosen ionization method due to its "soft" nature, which is ideal for analyzing polar, salt-form compounds like aminophenol hydrochlorides without causing significant fragmentation.[5]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of 5-Amino-2-fluorophenol hydrochloride (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the analyte remains protonated and improves ionization efficiency.

-

Instrument Calibration: Calibrate the mass spectrometer using a certified calibration standard across the desired mass range (e.g., m/z 50-500) to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. The expected ion is the protonated free base, [M+H]⁺, where 'M' is the neutral 5-Amino-2-fluorophenol molecule. The HCl salt will dissociate in solution, and the free amine will be protonated.

-

Data Analysis:

-

Identify the peak corresponding to the monoisotopic mass of the protonated free base (C₆H₆FNO + H⁺).

-

Theoretical [M+H]⁺ m/z: 127.0515 (for C₆H₆FNO) + 1.0078 (for H⁺) = 128.0593 .

-

Compare the experimentally measured m/z value to the theoretical value. The mass error, measured in parts-per-million (ppm), should be less than 5 ppm for confident identification.

-

Trustworthiness: The protocol's integrity is maintained by running a solvent blank before the sample to check for background contamination and by periodically re-analyzing the calibration standard to check for mass drift.

Visualization: HRMS Workflow

Caption: Workflow for molecular weight and formula validation using ESI-HRMS.

Elemental Analysis (EA) for Orthogonal Formula Confirmation

Expertise & Causality: While HRMS provides a highly accurate mass that strongly suggests a formula, it does not directly measure the elemental ratios. Elemental analysis is a quantitative combustion technique that provides the mass percentages of C, H, N, and other elements like halogens.[6][7][8] This provides an orthogonal, independent confirmation of the molecular formula derived from theoretical calculations and HRMS. A successful result from both techniques provides an exceptionally high degree of confidence. The accepted deviation between theoretical and experimental values is typically within ±0.4%.[9]

Experimental Protocol: Combustion Analysis

-

Sample Preparation: Weigh a small amount of the dried, homogenized sample (typically 1-3 mg) into a tin or silver capsule using a microbalance.

-

Instrument Setup: Calibrate the elemental analyzer using certified standards (e.g., acetanilide for C, H, N) to ensure accuracy.

-

Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) rich in oxygen. This process combusts the organic material into simple gases (CO₂, H₂O, N₂, etc.).

-

Reduction & Separation: The combustion gases are passed over a reducing agent (e.g., copper) to remove excess oxygen and convert nitrogen oxides to N₂ gas. The resulting gases are then separated using a chromatographic column.

-

Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

-

Halogen Analysis: Chlorine and fluorine are typically determined by separate methods, such as Schöniger oxidation followed by ion chromatography.

-

Calculation: The instrument software calculates the mass percentage of each element based on the detector response and the initial sample weight.

Trustworthiness: The protocol's validity is ensured by analyzing a certified reference material alongside the unknown sample. The results for the reference material must fall within its specified acceptance criteria for the analysis of the unknown to be considered valid.

Visualization: Elemental Analysis Validation Logic

Caption: Logical flow for validating a molecular formula via elemental analysis.

Integrated Data Summary and Conclusion

The true power of this analytical approach lies in the synthesis of data from these independent techniques. A successful analysis will yield converging results that confirm the identity and purity of 5-Amino-2-fluorophenol hydrochloride.

Summary of Analytical Findings

| Parameter | Theoretical Value | Experimental Result (Example) | Status |

| Molecular Formula | C₆H₇ClFNO | - | - |

| Molecular Weight (Avg.) | 163.58 g/mol | - | - |

| [M+H]⁺ m/z (Monoisotopic) | 128.0593 | 128.0590 | ✅ (Within 5 ppm) |

| Elemental C% | 44.05% | 44.15% | ✅ (Δ = 0.10%) |

| Elemental H% | 4.31% | 4.25% | ✅ (Δ = 0.06%) |

| Elemental N% | 8.56% | 8.61% | ✅ (Δ = 0.05%) |

By employing high-resolution mass spectrometry to confirm the precise molecular mass and elemental analysis to validate the elemental ratios, we establish a rigorous, self-validating framework. This dual-pronged approach provides the high degree of certainty required by researchers, scientists, and drug development professionals, ensuring that the foundational identity of 5-Amino-2-fluorophenol hydrochloride is unequivocally confirmed before its use in critical applications.

References

-

ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). News-Medical.net. Retrieved from [Link]

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

-

Element analysis. (n.d.). University of Babylon. Retrieved from [Link]

-

Boersma, M. G., et al. (2001). A spectrophotometric assay for the detection of 2-aminophenols in biological samples. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]

-

Chemguy. (2016, September 15). Mass Spectrometry: Steps to Analyzing a Mass Spec for Molecular Formula [Video]. YouTube. Retrieved from [Link]

-

All 'Bout Chemistry. (2020, April 18). Mass Spectrometry: Determination of Molecular Formula [Video]. YouTube. Retrieved from [Link]

-

Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination. Retrieved from [Link]

-

Crunch Chemistry. (2020, March 16). How to interpret a mass spectrum for a molecule [Video]. YouTube. Retrieved from [Link]

-

Roxi Hulet. (2020, December 9). 23: Using the Rule of 13 to determine molecular formula [Video]. YouTube. Retrieved from [Link]

-

Gary Mabbott. (2016, April 5). Finding the molecular formula from a mass spectrum [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 100367-48-4|5-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 5. youtube.com [youtube.com]

- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 8. azom.com [azom.com]

- 9. Elemental analysis - Wikipedia [en.wikipedia.org]

Stability of 5-Amino-2-fluorophenol Hydrochloride Under Standard Laboratory Conditions: A Technical Guide

Introduction

5-Amino-2-fluorophenol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its inherent reactivity, stemming from the presence of both an amino and a hydroxyl group on a fluorinated benzene ring, makes a thorough understanding of its stability profile imperative for researchers, process chemists, and quality control analysts. This technical guide provides a comprehensive overview of the stability of 5-Amino-2-fluorophenol hydrochloride under standard laboratory conditions. It delves into its physicochemical properties, postulates potential degradation pathways, outlines a robust protocol for forced degradation studies, and proposes a validated stability-indicating analytical method. This guide is intended to be a practical resource for scientists and professionals in the drug development and chemical industries, enabling them to handle, store, and analyze this compound with confidence, ensuring the integrity of their research and manufacturing processes.

Physicochemical Properties and Intrinsic Stability

5-Amino-2-fluorophenol hydrochloride is a solid at room temperature with a molecular formula of C6H7ClFNO and a molecular weight of 163.58 g/mol . While specific, comprehensive stability data for this compound is not extensively published, its structure allows for informed predictions of its stability based on the well-documented behavior of aminophenols and fluorinated aromatic compounds.

The primary functional groups influencing its stability are the primary aromatic amine and the phenolic hydroxyl group. Generally, aminophenols are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures, often leading to the formation of colored degradation products.[1] The presence of a fluorine atom on the aromatic ring is known to increase the metabolic and oxidative stability of molecules due to the high strength of the C-F bond.[2][3]

The hydrochloride salt form of the amine group is expected to enhance its stability by reducing the electron-donating capacity of the nitrogen atom, thereby making the aromatic ring less susceptible to electrophilic attack and oxidation. However, the overall stability will be influenced by the interplay of these electronic effects and the specific storage and handling conditions. One safety data sheet notes that the material may darken in color during storage, which is a common indicator of degradation in phenolic compounds.[1]

| Property | Value | Source |

| Molecular Formula | C6H6FNO · HCl | N/A |

| Molecular Weight | 163.58 g/mol | N/A |

| Physical State | Solid | [4] |

| Melting Point | 168-170 °C | [5] |

| Recommended Storage | 2-8 °C, under inert atmosphere, protected from light | [2][4] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong acids, acid chlorides, acid anhydrides | [1][6][7][8] |

Postulated Degradation Pathways

Based on the functional groups present in 5-Amino-2-fluorophenol hydrochloride, several degradation pathways can be postulated under forced degradation conditions.

DOT Script for Degradation Pathways

Caption: Postulated degradation pathways of 5-Amino-2-fluorophenol hydrochloride under various stress conditions.

Oxidative Degradation

This is the most probable degradation pathway for aminophenols. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation. The reaction is likely to proceed via the formation of a quinone-imine intermediate, which can then polymerize to form colored, insoluble materials. The presence of the fluorine atom may slow down this process but is unlikely to prevent it entirely, especially under harsh oxidative conditions (e.g., exposure to hydrogen peroxide).

Acidic and Basic Hydrolysis

The amide bond in the hydrochloride salt is stable to hydrolysis. However, under strong acidic or basic conditions, other reactions may be promoted. In strong acid, protonation of the amino group will deactivate the ring towards electrophilic attack. In strong base, deprotonation of the phenolic hydroxyl group will strongly activate the ring, making it highly susceptible to oxidation. Therefore, degradation under basic conditions is likely to be an accelerated form of oxidative degradation.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. For phenolic compounds, this can involve cleavage of the C-O and C-N bonds, potentially leading to the formation of smaller, volatile molecules. The presence of the fluorine atom may influence the thermal stability.

Photolytic Degradation

Exposure to UV or visible light can provide the energy to initiate photo-oxidation reactions, similar to the oxidative degradation pathway. The extent of degradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers.

Recommended Protocol for a Forced Degradation Study

A comprehensive forced degradation study is essential to identify potential degradants and to develop a stability-indicating analytical method.[8][9] The following protocol is a best-practice recommendation for 5-Amino-2-fluorophenol hydrochloride.

DOT Script for Forced Degradation Workflow

Caption: A typical workflow for a forced degradation study of 5-Amino-2-fluorophenol hydrochloride.

General Procedure

-

Stock Solution Preparation: Prepare a stock solution of 5-Amino-2-fluorophenol hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent system (e.g., 50:50 methanol:water).

-

Stress Conditions: Expose the stock solution (for solution-state studies) or the solid compound (for solid-state studies) to the stress conditions outlined in the table below.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[10][11]

-

Sample Neutralization/Quenching: For acidic and basic samples, neutralize the solution to approximately pH 7 before analysis. For oxidative samples, the reaction may be quenched by adding a reducing agent like sodium bisulfite, if necessary.

-

Analysis: Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method.

| Stress Condition | Recommended Parameters |

| Acidic Hydrolysis | 0.1 M HCl at 60°C |

| Basic Hydrolysis | 0.1 M NaOH at room temperature (monitor closely due to high reactivity) |

| Oxidative | 3% H2O2 at room temperature |

| Thermal (Solid) | 80°C in a calibrated oven |

| Thermal (Solution) | 60°C in a calibrated water bath |

| Photolytic | Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.[6] |

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, thus allowing for accurate quantification of stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

DOT Script for Analytical Method Workflow

Caption: Proposed HPLC-UV method for the stability analysis of 5-Amino-2-fluorophenol hydrochloride.

Chromatographic Conditions

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure the amine is protonated and to improve peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |

| Gradient Elution | A linear gradient from 5% to 95% B over 20-30 minutes | To ensure elution of both the polar parent compound and any less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection Wavelength | 285 nm | Based on typical UV absorbance for aminophenols, but should be optimized by determining the UV spectrum of the parent compound.[2][6] |

Method Validation

The proposed method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The stressed samples generated during the forced degradation study will be crucial for demonstrating the stability-indicating nature of the method by showing that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Recommendations for Storage and Handling

Based on the physicochemical properties and potential for degradation, the following storage and handling recommendations are provided for 5-Amino-2-fluorophenol hydrochloride:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[2][4] Protect from direct sunlight.

-

Handling: Handle in a well-ventilated area or in a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[12] Avoid creating dust.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, strong acids, acid chlorides, and acid anhydrides to prevent vigorous reactions and degradation.[1][6][7][8]

Conclusion

This technical guide provides a robust framework for assessing the stability of 5-Amino-2-fluorophenol hydrochloride through a systematic forced degradation study and a proposed stability-indicating HPLC-UV method. By following these best-practice recommendations, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate in their work. Further studies are warranted to definitively identify the degradation products and to establish a comprehensive stability profile under various conditions.

References

- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol. BenchChem.

- Sigma-Aldrich. (2025, April 24).

- ACS Organic & Inorganic Au. (2023, September 5).

- Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.

- Fisher Scientific. (2010, May 20).

- Sigma-Aldrich. (n.d.). 5-Amino-2-fluorophenol.

- Asian Journal of Pharmaceutical Analysis. (n.d.).

- Pharmaceutical Technology. (2016, May 2).

- Key Organics. (2018, April 30).

- Thermo Fisher Scientific. (2010, May 20).

- PMC - NIH. (n.d.).

- Fisher Scientific. (2025, December 23).

Sources

- 1. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]